4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine
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Overview
Description
4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that combines a furan ring, a triazole ring, and a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine typically involves the formation of the triazole ring followed by its attachment to the furan and pyridine rings. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of furan-2-carbaldehyde with hydrazine hydrate can form the furan-2-yl hydrazone, which can then be cyclized with pyridine-2-carbonitrile under acidic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated pyridine derivatives or aminated pyridine derivatives.
Scientific Research Applications
4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes. In cancer research, it may inhibit kinases or other proteins involved in cell signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
1,2,4-Triazolo[1,5-a]pyridine: A compound with a triazole and pyridine ring but lacking the furan ring, leading to different chemical properties and applications.
Uniqueness: 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine is unique due to the presence of all three rings (furan, triazole, and pyridine) in its structure, which imparts a combination of chemical reactivity and biological activity not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H8N4O |
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Molecular Weight |
212.21 g/mol |
IUPAC Name |
4-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C11H8N4O/c1-2-9(16-7-1)11-13-10(14-15-11)8-3-5-12-6-4-8/h1-7H,(H,13,14,15) |
InChI Key |
BQSYDZDIYLSGSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NN2)C3=CC=NC=C3 |
Origin of Product |
United States |
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